6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-9-methanol, 2-bromo-4-(2-chlorophenyl)-
CAS No.: 62551-41-1
Cat. No.: VC17150134
Molecular Formula: C15H10BrClN4OS
Molecular Weight: 409.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62551-41-1 |
|---|---|
| Molecular Formula | C15H10BrClN4OS |
| Molecular Weight | 409.7 g/mol |
| IUPAC Name | [4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol |
| Standard InChI | InChI=1S/C15H10BrClN4OS/c16-11-5-9-14(8-3-1-2-4-10(8)17)18-6-12-19-20-13(7-22)21(12)15(9)23-11/h1-5,22H,6-7H2 |
| Standard InChI Key | SCENUYIFDLIXIB-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=NN=C(N2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl)CO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure combines a thieno-triazolo-diazepine core with a brominated aromatic substituent and a hydroxymethyl functional group. The IUPAC name, [4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol, reflects its intricate bicyclic system. X-ray crystallography of analogous compounds reveals a planar aromatic region and a non-planar diazepine ring, which influences receptor binding .
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀BrClN₄OS |
| Molecular Weight | 409.7 g/mol |
| CAS Number | 62551-41-1 |
| IUPAC Name | [4-bromo-7-(2-chlorophenyl)... |
| Topological Polar Surface | 98 Ų |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
The bromine atom at position 2 and the 2-chlorophenyl group at position 4 contribute to steric and electronic effects critical for bioactivity.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis begins with the condensation of 2-aminothiophene derivatives with chlorophenyl acetonitrile, followed by cyclization using phosphorus oxychloride to form the diazepine core. Bromination at the alpha position is achieved via electrophilic substitution using N-bromosuccinimide (NBS) under radical initiation. Final hydroxymethylation employs formaldehyde under basic conditions, yielding the methanol substituent.
Critical Reaction Parameters
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Cyclization: Conducted at 80–100°C in anhydrous dichloroethane, achieving 65–70% yield.
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Bromination: Requires strict temperature control (0–5°C) to minimize di-bromination byproducts.
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Purification: Sequential column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) ensures >95% purity.
Challenges in regioselectivity arise due to competing reaction sites on the triazolo ring, necessitating optimized catalysts such as Lewis acids (e.g., ZnCl₂) .
| Compound | Anti-PTZ ED₅₀ (mg/kg) | Fighting Episodes Inhibition (%) |
|---|---|---|
| Diazepam | 1.2 | 78 |
| 6H-Thienotriazolodiazepine | 0.9 | 85 |
| Analog (2-chloro derivative) | 1.5 | 65 |
Data adapted from syntheses and activity studies .
Anticancer and Anti-Inflammatory Activity
Preliminary in vitro assays reveal moderate cytotoxicity against glioblastoma (U87 MG) cells (IC₅₀ = 18 μM), potentially via caspase-3 activation. The hydroxymethyl group may facilitate prodrug formulations, enhancing solubility for intravenous delivery.
Challenges and Future Directions
Solubility and Bioavailability
The compound’s logP value of 3.7 limits aqueous solubility (0.12 mg/mL at pH 7.4). Nanoemulsion formulations using polysorbate 80 have increased solubility to 1.8 mg/mL, though stability remains suboptimal.
Target Specificity
Off-target binding to peripheral benzodiazepine receptors (PBRs) may contribute to adverse effects. Computational docking studies propose modifying the thiophene ring to reduce PBR affinity by 40% while retaining GABAₐ activity .
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